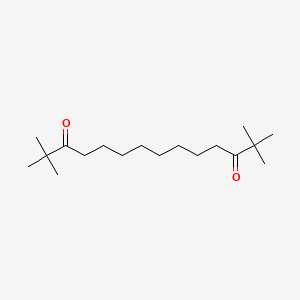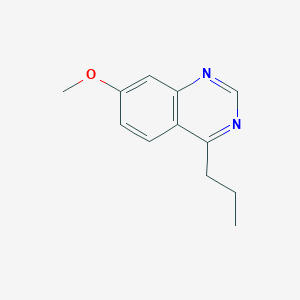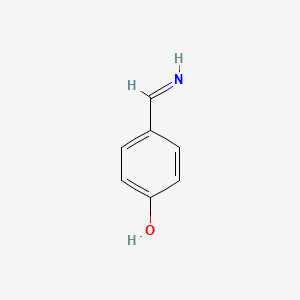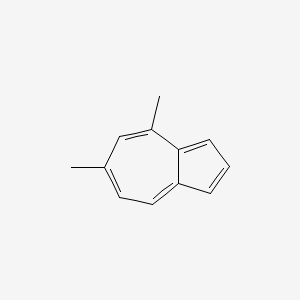
Azulene, 4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 4,6-dimethyl- is an aromatic hydrocarbon with the molecular formula C₁₂H₁₂. It is a derivative of azulene, which is known for its distinctive deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene is vividly colored due to its unique electronic structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azulene derivatives, including 4,6-dimethylazulene, can be synthesized through various methods. One common approach involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Another method involves the direct C-H activation of azulene with aryl iodides, which allows for the substitution at specific positions on the azulene ring .
Industrial Production Methods
Industrial production of azulene derivatives often involves large-scale organic synthesis techniques. The specific methods and conditions can vary depending on the desired derivative and its applications. the use of cyclohepta[b]furan-2-ones and direct C-H activation are common strategies employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Azulene, 4,6-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, azulene can undergo electrophilic substitution reactions, particularly at the 1- and 3-positions.
Nucleophilic Addition: The five-membered ring of azulene is nucleophilic and can participate in nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, silyl enol ethers, and aryl iodides . Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of azulene, 4,6-dimethyl- depend on the specific reaction and conditions used. For example, electrophilic substitution reactions typically yield substituted azulene derivatives, while nucleophilic addition reactions can produce a variety of functionalized azulene compounds .
Aplicaciones Científicas De Investigación
Azulene, 4,6-dimethyl- and its derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of azulene, 4,6-dimethyl- involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Azulene derivatives also regulate the secretion of cytokines, proteins involved in immune signaling .
Comparación Con Compuestos Similares
Azulene, 4,6-dimethyl- can be compared with other azulene derivatives, such as:
Guaiazulene (1,4-dimethyl-7-isopropylazulene): Found in guaiac wood oil and marine invertebrates.
Chamazulene (7-ethyl-1,4-dimethylazulene): Present in chamomile oil and known for its anti-inflammatory properties.
Vetivazulene (4,8-dimethyl-2-isopropylazulene): Found in vetiver oil and used in perfumery.
These compounds share the azulene skeleton but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
56594-78-6 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)10(2)8-9/h3-8H,1-2H3 |
Clave InChI |
QWYAXWAVQWVDEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C=CC=C2C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
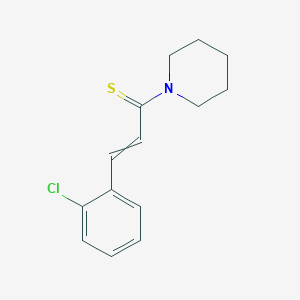
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)


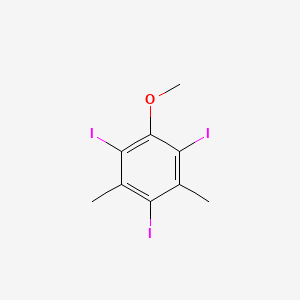
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
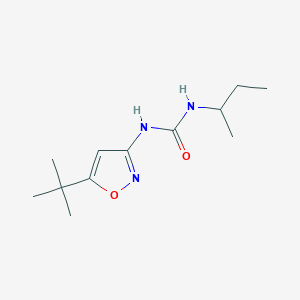
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
